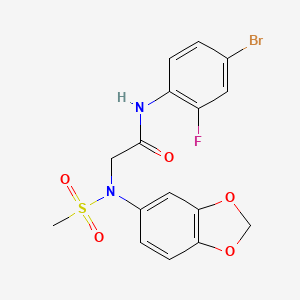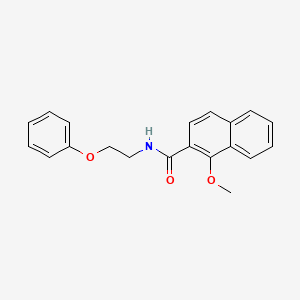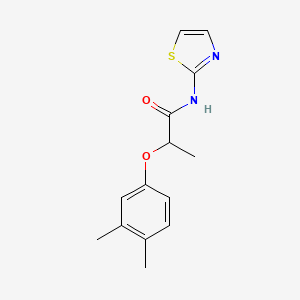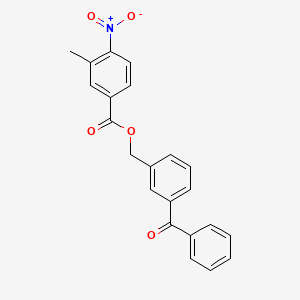![molecular formula C19H14F3N5O2 B4584752 ethyl 5-[4-(1H-imidazol-1-yl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B4584752.png)
ethyl 5-[4-(1H-imidazol-1-yl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related trifluoromethylated pyrazolo[1,5-a]pyrimidines involves the condensation of ethyl cyanoacetate and trifluoroacetic anhydride, followed by chloridization and condensation with aqueous hydrazine. This method efficiently produces compounds with unique reactivity, demonstrating potential for further chemical exploration and application in creating novel fluorescent molecules and potential monocotyledonous inhibitors (Wu et al., 2006).
Molecular Structure Analysis
The molecular structure of related compounds in this family, such as 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, has been elucidated through synthesis and crystal structure determination. This analysis reveals insights into the compound's potential as a molecule with distinct inhibition effects on cancer cell proliferation (Liu et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of the ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate precursor allows for the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidines through various reactions, showcasing the compound's versatility and potential for generating bioactive molecules with enhanced activity compared to their methyl analogues (Wu et al., 2006).
Physical Properties Analysis
The physical properties, such as fluorescence intensity and reactivity towards different reagents, highlight the compound's unique characteristics. For example, certain derivatives have been found to exhibit strong fluorescence, making them attractive for use as fluorophores in biological applications (Wu et al., 2006).
Chemical Properties Analysis
The chemical properties of these compounds, including their reactivity and the ability to form various heterocyclic systems, underline the potential for their application in the synthesis of new materials and biological molecules. The transformation of these compounds into fused heterocyclic systems through reactions with various reagents demonstrates their versatility and potential for creating novel compounds with significant biological activities (Youssef et al., 2013).
Applications De Recherche Scientifique
Synthetic Pathways and Heterocyclic Chemistry
- The synthesis of related heterocyclic compounds demonstrates the chemical versatility of ethyl 5-[4-(1H-imidazol-1-yl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives. These compounds can be transformed into other heterocyclic systems, showing potential for the development of new chemical entities with varied biological activities. This is illustrated by the preparation of thiazolo[3,2-a]pyrimidine derivatives with notable biocidal properties against a spectrum of microorganisms, highlighting their potential as antimicrobial agents (Youssef et al., 2011).
Biological Activity and Antimicrobial Properties
- Compounds derived from ethyl 5-[4-(1H-imidazol-1-yl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate have been tested for their biological activity, revealing excellent biocidal properties against both Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi. This indicates their potential as lead compounds for the development of new antimicrobial agents, with a specific focus on targeting resistant microbial strains (Youssef et al., 2011).
Enzymatic Reactivity Enhancement
- The modification of enzymes' reactivity through small molecular intermediates derived from ethyl 5-[4-(1H-imidazol-1-yl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate showcases the compound's role in biocatalysis. For instance, derivatives have been shown to increase the reactivity of cellobiase, an enzyme crucial for the breakdown of cellulose, indicating potential applications in biofuel production and industrial biotechnology (Abd & Awas, 2008).
Fluorescent Properties and Agricultural Applications
- The unique fluorescent properties of certain trifluoromethylated pyrazolo[1,5-a]pyrimidine derivatives underscore their potential use as fluorescent markers in biological imaging and diagnostics. Furthermore, their application as inhibitors of monocotyledonous weeds, such as Echinochloa crus-galli, suggests a role in agricultural chemistry, offering a new avenue for the development of herbicides with specific action mechanisms (Wu et al., 2006).
Propriétés
IUPAC Name |
ethyl 5-(4-imidazol-1-ylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N5O2/c1-2-29-18(28)14-10-24-27-16(19(20,21)22)9-15(25-17(14)27)12-3-5-13(6-4-12)26-8-7-23-11-26/h3-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSVCPUICWTBOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)C3=CC=C(C=C3)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-[4-(1H-imidazol-1-yl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carbohydrazide](/img/structure/B4584676.png)

![4-[2-(benzyloxy)-5-nitrobenzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4584689.png)
![2-(isopropylthio)-3-(4-methoxyphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4584693.png)
![ethyl 5-acetyl-4-methyl-2-{[4-(1-piperidinylsulfonyl)benzoyl]amino}-3-thiophenecarboxylate](/img/structure/B4584712.png)
![1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-2-methylpiperidine](/img/structure/B4584717.png)
![5-{[(4-methyl-2-pyrimidinyl)thio]methyl}-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4584742.png)

![cyclooctyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4584758.png)
![1-(2,6-dichlorobenzyl)-4-[3-(phenylsulfonyl)propanoyl]piperazine](/img/structure/B4584760.png)

![N-(3,4-dimethylphenyl)-2-{[(4-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4584775.png)
